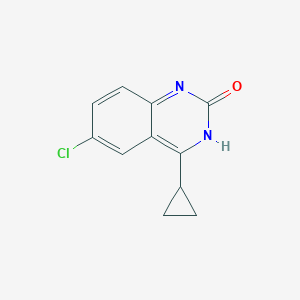

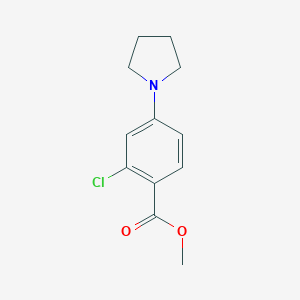

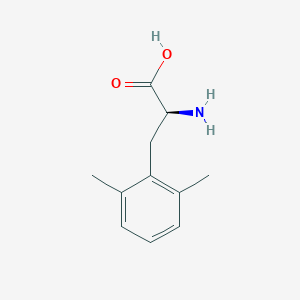

![molecular formula C13H15N3 B180588 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 165894-09-7](/img/structure/B180588.png)

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine” is a chemical compound with the molecular formula C13H15N3 . It is a derivative of the tetrahydroimidazo[1,5-a]pyrazine family .

Molecular Structure Analysis

The molecular structure of “7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine” consists of a benzyl group attached to the 7-position of the tetrahydroimidazo[1,5-a]pyrazine ring system .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Process : 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was synthesized with an overall yield of 53%, using a series of reactions including reductive amination, chlorization, and cyclization. Optimum reaction conditions were determined by examining the effects of solvent and base on the cyclization reaction (Teng Da-wei, 2012).

Chemical Reactions and Derivatives

Formation of Novel Derivatives : Heterocyclic amidines were used to synthesize novel azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showcasing the versatility of the compound in forming diverse chemical structures (T. M. A. Elmaati, 2002).

Antibacterial Activities : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, related to the compound , were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria (Ishak Bildirici et al., 2007).

Pharmaceutical and Medicinal Applications

Anti-Diabetic Studies : Pyrazoline and benzimidazole derivatives, related to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, have been studied for their potential applications in the medicinal field, particularly for their anti-diabetic properties (Farhat Ibraheem et al., 2020).

Apoptosis-Promoting Effect : Novel pyrazole derivatives containing benzo[d]thiazole, which share a similar structure to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, were synthesized and evaluated for their cytotoxicity and apoptotic activity, showing potential as anticancer compounds (Dachuan Liu et al., 2019).

Molecular Docking and Synthetic Strategies

Molecular Docking Studies : Benzimidazole-ornamented pyrazoles, structurally related to the compound , were synthesized and subjected to molecular docking studies, highlighting their potential in drug design and biological activity research (Ramar Sivaramakarthikeyan et al., 2020).

Efficient Synthesis Methods : A one-pot, multi-component synthesis method for imines of 3-amino-2-arylimidazo[1,2-a]pyrazines, closely related to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, was developed, showcasing advances in synthesis techniques (M. Adib et al., 2008).

Propriétés

IUPAC Name |

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12(5-3-1)9-15-6-7-16-11-14-8-13(16)10-15/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGGGGZFFUSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624907 |

Source

|

| Record name | 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

CAS RN |

165894-09-7 |

Source

|

| Record name | 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What were the key findings of the research on 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

A1: The research successfully demonstrated a synthetic route for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The synthesis involved a three-step process starting with 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The researchers achieved an overall yield of 53% []. They also investigated the impact of different solvents and bases on the cyclization step, identifying the optimal conditions for this reaction [].

Q2: Could you elaborate on the impact of solvents and bases on the cyclization reaction during the synthesis?

A2: While the abstract doesn't provide specifics about which solvents and bases were tested or which proved optimal, it highlights the importance of these factors in the cyclization step. Solvent choice can influence reaction rates and product selectivity. Similarly, the type and strength of the base used can significantly impact the outcome of a cyclization reaction. Further details on the specific effects observed would be found within the full text of the research article [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

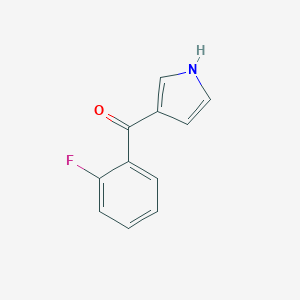

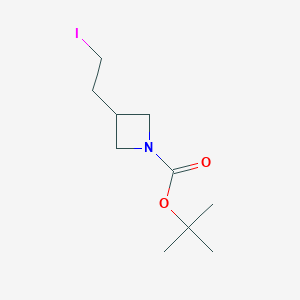

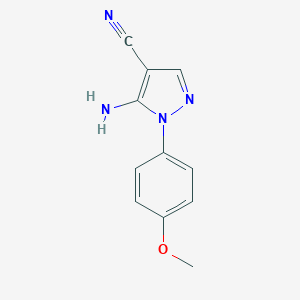

![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)

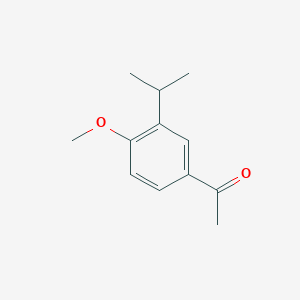

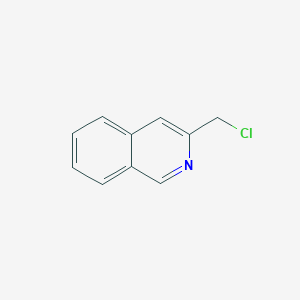

![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)